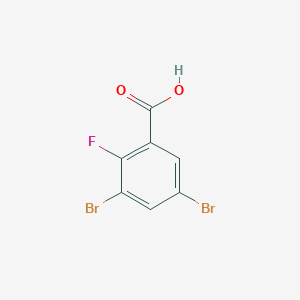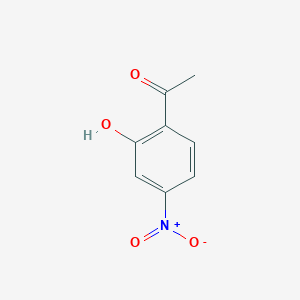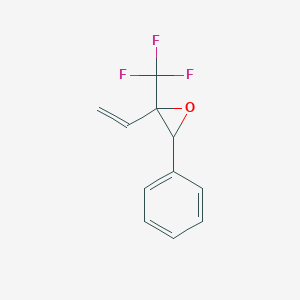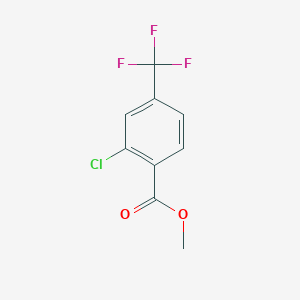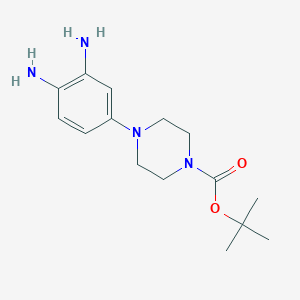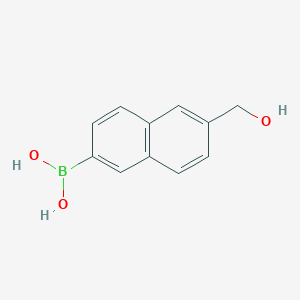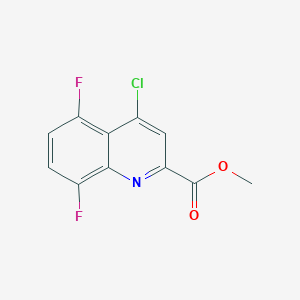
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H6ClF2NO2 and its molecular weight is 257.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mass Spectrometric Analysis
In mass spectrometric studies, certain bisubstituted isoquinolines, which are closely related to Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate, have shown potential as prolylhydroxylase inhibitor drug candidates. These compounds exhibit unusual gas-phase formations of carboxylic acids after collisional activation. This characteristic is crucial for identifying and characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide leads to complex heterocyclic structures, which are of interest in medicinal chemistry and material science (Ukrainets et al., 2009).
Antimicrobial Activity
Several derivatives of quinolines, including those structurally related to this compound, have been shown to possess antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, showcasing their potential in developing new antimicrobial agents (Ahmad et al., 2012).
Cytotoxicity Studies
Quinoline derivatives, including those similar to this compound, have been evaluated for their cytotoxicity against cancer cell lines. These studies are crucial for developing new chemotherapeutic agents (Mphahlele et al., 2014).
Corrosion Inhibition
Compounds based on the quinoline structure have been studied for their potential as corrosion inhibitors. These studies are significant in material science, particularly in protecting metals against corrosion (Rbaa et al., 2019).
Analyse Biochimique
Biochemical Properties
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic functions. This interaction is crucial for its role in biochemical reactions, as it can modulate the activity of these enzymes and affect the overall metabolic processes within the cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . This disruption is primarily due to its ability to inhibit key enzymes involved in bacterial metabolism, leading to a decrease in energy production and ultimately cell death. Additionally, the compound can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in bacterial growth and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Its degradation can lead to a decrease in its effectiveness, impacting its long-term effects on cells. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental to cellular function. These findings highlight the importance of determining the optimal dosage for achieving the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes involved in bacterial metabolism, leading to a decrease in energy production and affecting overall metabolic activity. Additionally, the compound can interact with cofactors, influencing their availability and activity within the cells. These interactions are crucial for its role in modulating metabolic pathways and affecting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for its distribution within the cells and tissues, affecting its overall biochemical activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For instance, it can accumulate in the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in various cellular processes. This subcellular localization is crucial for its biochemical activity, as it determines the specific interactions and effects within the cells.
Propriétés
IUPAC Name |
methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFKCKYJFPOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650413 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219949-93-6 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
